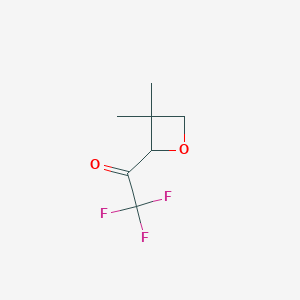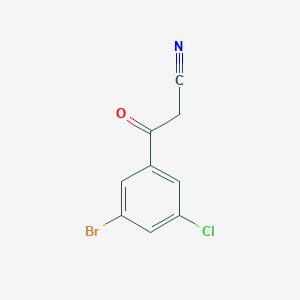
3-Bromo-5-chlorobenzoylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-chlorobenzoylacetonitrile is an organic compound with the molecular formula C9H5BrClNO. It is a derivative of benzoylacetonitrile, featuring bromine and chlorine substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chlorobenzoylacetonitrile typically involves the bromination and chlorination of benzoylacetonitrile. One common method is the electrophilic aromatic substitution reaction, where benzoylacetonitrile is treated with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the halogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chlorobenzoylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoylacetonitriles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-5-chlorobenzoylacetonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of advanced materials with specific properties.
Biological Studies: Researchers use it to study the effects of halogenated compounds on biological systems.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chlorobenzoylacetonitrile involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, making the compound useful in drug development and other applications .
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorobenzoylacetonitrile
- 5-Bromobenzoylacetonitrile
- 3-Bromo-2-chlorobenzoylacetonitrile
Uniqueness
3-Bromo-5-chlorobenzoylacetonitrile is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and pharmaceuticals .
Properties
Molecular Formula |
C9H5BrClNO |
|---|---|
Molecular Weight |
258.50 g/mol |
IUPAC Name |
3-(3-bromo-5-chlorophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H5BrClNO/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5H,1H2 |
InChI Key |
JSPYWJRAAOYUSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


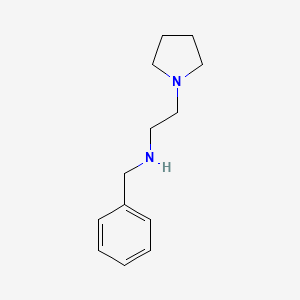
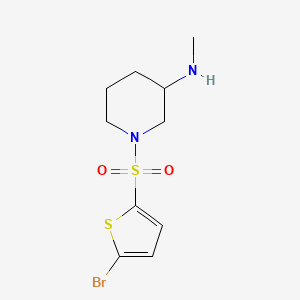
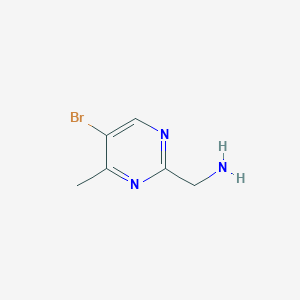
![(3R)-3-Benzyl-7a-(trifluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B15199934.png)
![cis-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic acid ethyl ester](/img/structure/B15199940.png)
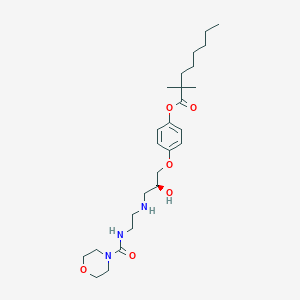

![2H-Pyrano[2,3-B]pyridin-3(4H)-one](/img/structure/B15199958.png)
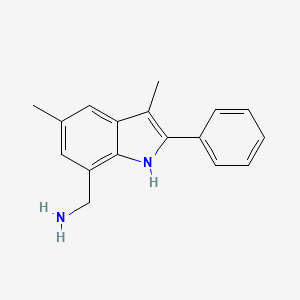
![2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15199967.png)
![4-Amino-2'-methyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15199976.png)
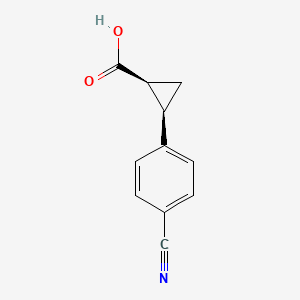
![N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-propionamide](/img/structure/B15200005.png)
